molecular formula C17H12ClNO B5464421 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]QUINOLIN-8-OL

2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]QUINOLIN-8-OL

Cat. No.: B5464421
M. Wt: 281.7 g/mol
InChI Key: IKSSRFPHUMSEMV-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]QUINOLIN-8-OL is a quinoline derivative known for its diverse applications in medicinal chemistry and other scientific fields. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found in nature and are known for their significant biological activities, including antimicrobial, antimalarial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]QUINOLIN-8-OL typically involves the reaction of 2-chlorobenzaldehyde with 8-hydroxyquinoline under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]QUINOLIN-8-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]QUINOLIN-8-OL has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with various molecular targets. It can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. Additionally, it may interact with other cellular pathways to exert its biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO/c18-15-6-2-1-4-12(15)8-10-14-11-9-13-5-3-7-16(20)17(13)19-14/h1-11,20H/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSSRFPHUMSEMV-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649576
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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